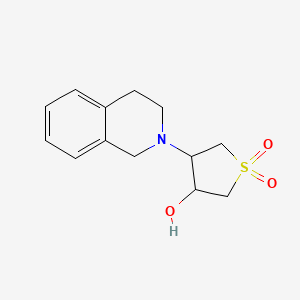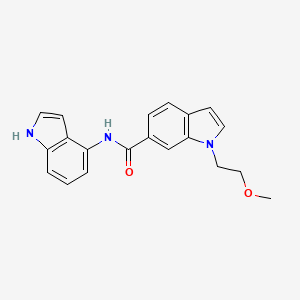
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is a complex organic compound that features a thiophene ring fused with an isoquinoline moiety This compound is notable for its unique structural properties, which include a thiophene ring with a hydroxyl group at the 3-position and an isoquinoline ring that is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiophene and isoquinoline derivatives.
Stepwise Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl group or the thiophene ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or further oxidation products.
Reduction: Formation of thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be studied for its potential to bind to specific biological receptors, influencing cellular processes.
Medicine
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.
Industry
Polymer Synthesis: The compound can be used as a monomer or a co-monomer in the synthesis of specialty polymers.
Dye Manufacturing: Its chromophoric properties can be exploited in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions. The isoquinoline ring can intercalate with DNA or interact with protein active sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ol: Lacks the isoquinoline moiety and the sulfone group, making it less reactive.
4-(3,4-Dihydro-2(1H)-isoquinolinyl)thiophene: Similar structure but without the hydroxyl and sulfone groups.
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-: Lacks the sulfone group, affecting its reactivity and applications.
Uniqueness
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is unique due to the combination of a hydroxyl group, an isoquinoline moiety, and a sulfone group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1216225-53-4 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H17NO3S/c15-13-9-18(16,17)8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2 |
InChI Key |
IKGQMOBLZRIEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CS(=O)(=O)CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-5-(3-fluorophenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11000773.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11000789.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11000794.png)
![N-{2-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylideneamino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11000798.png)

![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B11000806.png)
![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000812.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide](/img/structure/B11000817.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B11000822.png)

![ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate](/img/structure/B11000837.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11000842.png)
